molecular formula C11H11N5O5S B7784297 N'-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide

N'-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide

Cat. No.: B7784297
M. Wt: 325.30 g/mol
InChI Key: WMPAXWJRRGZHCP-UHFFFAOYSA-N
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Description

N'-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide is a pyrimidine-derived compound featuring a sulfonyl group bridging a 6-methyl-2,4-dioxotetrahydropyrimidine moiety and a pyridine-4-carbohydrazide substituent. Pyrimidine derivatives are critical in medicinal chemistry due to their structural mimicry of nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N'-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O5S/c1-6-8(10(18)14-11(19)13-6)22(20,21)16-15-9(17)7-2-4-12-5-3-7/h2-5,16H,1H3,(H,15,17)(H2,13,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPAXWJRRGZHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113170
Record name 4-Pyridinecarboxylic acid, 2-[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]hydrazide
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Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220654-99-9
Record name 4-Pyridinecarboxylic acid, 2-[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]hydrazide
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Record name Methyldioxotetrahydropyrimidine sulfonisonicotinoyl hydrazide
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Record name 4-Pyridinecarboxylic acid, 2-[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]hydrazide
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Record name 4-Pyridinecarboxylic acid, 2-[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]hydrazide
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Record name Methyldioxotetrahydropyrimidine sulfonisonicotinoyl hydrazide
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Preparation Methods

Core Intermediate Synthesis: 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-sulfonyl Chloride

The foundational intermediate for this compound is 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-sulfonyl chloride. Its preparation typically begins with the sulfonation of 6-methyluracil using chlorosulfonic acid under anhydrous conditions. The reaction proceeds via electrophilic substitution at the pyrimidine ring’s 5-position, yielding the sulfonyl chloride derivative (Fig. 1A). Key parameters include:

  • Temperature : 0–5°C (exothermic reaction control)

  • Solvent : Dichloromethane or chloroform

  • Yield : 68–72% after recrystallization from ethyl acetate.

Hydrazide Formation: Pyridine-4-carbohydrazide

Pyridine-4-carbohydrazide is synthesized through the hydrazinolysis of pyridine-4-carbonyl chloride. Anhydrous hydrazine (N₂H₄) reacts with the acyl chloride in tetrahydrofuran (THF) at reflux (66°C) for 6 hours, achieving a 85–90% yield (Fig. 1B). The product is purified via vacuum distillation to remove excess hydrazine.

Final Coupling Reaction

The sulfonyl chloride intermediate reacts with pyridine-4-carbohydrazide in a nucleophilic substitution. This step employs:

  • Base : Triethylamine (TEA) to scavenge HCl

  • Solvent : Acetonitrile at 50°C

  • Reaction Time : 12 hours.
    The crude product is washed with cold ethanol to remove unreacted starting materials, yielding the title compound at 65–70% purity. Further purification via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) enhances purity to >95%.

Optimization Strategies

Catalytic Enhancements

Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating. For example, the coupling step achieves completion in 4 hours at 80°C under microwave irradiation, with a 78% isolated yield.

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but risk side reactions. Comparative studies show acetonitrile balances reactivity and selectivity, minimizing sulfonate ester byproducts.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM]BF₄) serve as recyclable solvents for the coupling step, reducing waste. A 2023 study reported a 70% yield after three cycles without significant efficiency loss.

Analytical Characterization Data

Property Value Method
Molecular Weight325.30 g/molHRMS (ESI+)
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
λmax (UV-Vis)267 nm (π→π* transition)Ethanol solution
IR Peaks1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)ATR-FTIR
¹H NMR (DMSO-d₆)δ 2.31 (s, 3H, CH₃), 8.75 (d, 2H, Py-H)400 MHz spectrometer

Scalability and Industrial Feasibility

Pilot-scale batches (1 kg) using continuous flow reactors demonstrate consistent yields (72–75%) with a space-time yield of 0.8 kg·L⁻¹·h⁻¹. Key challenges include:

  • Byproduct Formation : <5% sulfonate esters, mitigated via TEA optimization.

  • Purification : Centrifugal partition chromatography outperforms traditional columns for large-scale operations.

Comparative Analysis of Synthetic Routes

Method Yield Purity Time Cost Index
Conventional Heating65%95%18h1.0
Microwave-Assisted78%97%4h1.2
Ionic Liquid-Mediated70%96%14h0.9

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl (-SO₂-) group participates in nucleophilic substitution reactions. For example:

  • Aminolysis reactions : Reacts with primary/secondary amines to form sulfonamides.

  • Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), the sulfonyl group undergoes hydrolysis to yield sulfonic acid derivatives .

Key Conditions :

Reaction TypeReagents/ConditionsProductYieldSource
AminolysisAniline, DMF, 80°CSulfonamide derivative78%
Hydrolysis1M NaOH, refluxSulfonic acid salt92%

Cyclo-Condensation with Thiols

The carbohydrazide (-CONHNH₂) moiety reacts with thioglycolic acid (HSCH₂COOH) to form spiro-thiazolidine derivatives. This reaction is catalyzed by Brønsted acids (e.g., ZnCl₂ or MCM-SO₃H) under microwave irradiation .

Mechanism :

  • Formation of an imine intermediate via Schiff base reaction.

  • Cyclization with thioglycolic acid to generate a five-membered thiazolidine ring .

Example Reaction :

text
N'-[(6-methyl-2,4-dioxo-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide + Thioglycolic acid → Spiro-[indole-thiazolidine] derivative

Conditions :

  • Catalyst: ZnCl₂ (10 mol%)

  • Solvent: DMF, 120°C, 9–12 min (microwave)

  • Yield: 80–85%

Multi-Component Reactions (MCRs)

This compound serves as a precursor in MCRs to synthesize polycyclic frameworks:

  • Spiro-Indole-Thiazolidine Synthesis : Reacts with isatin derivatives and mercaptoacetic acid under glacial acetic acid to form spiro-indole-thiazolidines .

  • Microwave-Assisted Cyclization : Mo(CO)₆ catalysis enables rapid formation of fused heterocycles (e.g., pyrimido[4,5-d]pyrimidines) .

Notable Example :

ComponentsConditionsProductYield
Isatin, thioglycolic acidZnCl₂, DMF, 120°CSpiro-indole-thiazolidine82%

Oxidation and Reduction Reactions

  • Oxidation : The tetrahydropyrimidine ring oxidizes to a pyrimidine derivative using KMnO₄/H₂SO₄.

  • Reduction : Hydrazide group reduces to an amine with LiAlH₄, forming N'-[(6-methyl-2,4-dioxo-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carboxamide.

Key Data :

ReactionReagentsProductYield
OxidationKMnO₄, H₂SO₄Pyrimidine-2,4-dione68%
ReductionLiAlH₄, THFCarboxamide derivative75%

Environmental and Catalytic Considerations

  • Green Synthesis : ZrSiO₂ or MCM-SO₃H catalysts enable solvent-free, energy-efficient reactions (e.g., 85% yield in 10 min via microwave) .

  • Catalyst Recycling : MCM-SO₃H retains 90% efficiency after five cycles .

This compound’s versatility in nucleophilic, cyclization, and MCRs underscores its value in drug discovery and heterocyclic chemistry. Further studies should explore its catalytic asymmetric reactions and in vivo pharmacological profiles.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. The compound has been studied for its ability to inhibit the growth of various bacterial strains. For instance, studies have demonstrated that modifications in the sulfonyl group can enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Recent studies have explored its effects on cancer cell lines, revealing that it may induce apoptosis in specific types of cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of tumor growth factors .

Enzyme Inhibition

N'-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide has been investigated as an inhibitor of certain enzymes relevant in metabolic pathways. Its ability to inhibit enzymes such as carbonic anhydrase and urease has implications for treating conditions like hypertension and urinary tract infections .

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt metabolic processes in pests. Studies have reported its effectiveness against various agricultural pests, suggesting it could be developed into a bio-pesticide that is less harmful to non-target organisms compared to conventional pesticides .

Plant Growth Regulation

In addition to pest control, there is emerging evidence that this compound can act as a plant growth regulator. Its application has been linked to enhanced growth rates and improved resistance to environmental stressors in certain crops .

Development of Functional Materials

The unique chemical structure of this compound allows for its use in developing functional materials. Research has focused on its incorporation into polymers to create materials with enhanced thermal stability and mechanical properties .

Nanotechnology

In nanotechnology, this compound has been explored for its potential in synthesizing nanoparticles with specific properties. Its ability to stabilize metal nanoparticles makes it a candidate for applications in catalysis and drug delivery systems .

Mechanism of Action

The mechanism by which N'-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group and the pyridine ring can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related pyrimidine derivatives, focusing on substituent effects, crystallography, and bioactivity. Below is a comparative analysis:

Substituent Effects

  • N-Hydroxy-3-methyl-2,4-dioxo-1-phenyltetrahydropyrimidine-5-carboximidamide (): This compound replaces the sulfonyl-pyridine carbohydrazide with a phenyl group and a hydroxy-carboximidamide.
  • N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (): The fluorophenyl and isopropyl groups enhance hydrophobic interactions, while the methanesulfonamide group offers moderate hydrogen-bonding capacity. In contrast, the target compound’s pyridine ring and sulfonyl group may enable stronger dipole interactions and solubility .

Crystallographic and Structural Features

Hypothetical comparisons based on analogous compounds:

Feature Target Compound (Hypothetical) N-Hydroxy-3-methyl-2,4-dioxo-1-phenyltetrahydropyrimidine-5-carboximidamide N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
Space Group P2₁/c (assumed) P-1 P2₁/c
Unit Cell Parameters (Å) a=10.2, b=12.5, c=14.8, β=95° a=7.8, b=9.1, c=12.3, α=85°, β=78°, γ=89° a=8.5, b=15.3, c=17.1, β=102°
Hydrogen Bonds S=O···H–N (2.8–3.1 Å) O–H···N (2.9–3.2 Å) N–H···O (2.7–3.0 Å)
Thermal Motion (B-factors) Low (≤3 Ų, sulfonyl rigidity) Moderate (4–6 Ų, phenyl rotation) High (≥8 Ų, isopropyl disorder)
  • The target compound’s sulfonyl group likely stabilizes the crystal lattice via strong S=O···H–N interactions, as observed in sulfonamide-containing analogs .
  • Mercury’s Materials Module could theoretically identify packing similarities between the target compound and fluorophenyl derivatives, though steric differences (e.g., methyl vs. isopropyl) may alter void spaces and intermolecular contacts .

Research Findings and Validation

  • Refinement Metrics : If refined using SHELXL (), the target compound’s R-values (e.g., R₁ < 0.05) would reflect high accuracy, comparable to fluorophenyl derivatives (R₁ = 0.04–0.06) .

Biological Activity

N'-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Tetrahydropyrimidine moiety : A five-membered ring that contributes to the compound's biological activity.
  • Sulfonyl group : Enhances solubility and may influence the interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 31.25 to 62.5 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Mycobacterium tuberculosis40

Anticancer Activity

The compound has shown promise in anticancer research. Similar derivatives have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines:

  • Cell Line Studies : Compounds with structural similarities have demonstrated cytotoxic effects on various cancer cell lines including KB (human oral epidermoid carcinoma) and HepG2 (human liver cancer) .

The proposed mechanism of action for the anticancer activity involves:

  • Kinesin Spindle Protein (KSP) Inhibition : Some derivatives have been found to arrest cells in mitosis by disrupting spindle formation, leading to cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of tetrahydropyrimidine derivatives showed that modifications at specific positions significantly enhanced their antimicrobial activity against Candida albicans and Staphylococcus aureus .
  • Anticancer Screening : A high-throughput screening method was developed to evaluate the anticancer potential of various compounds similar to this compound. Results indicated several candidates with promising activity against multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide?

  • Methodological Answer : The compound can be synthesized via hydrazinolysis of pyrimidine esters. For example, hydrazine reacts with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-sulfonyl derivatives in alcohol solvents (e.g., ethanol or methanol) under reflux (78°C). Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography . Adjusting solvent polarity (e.g., using ethanol vs. methanol) can influence yield, with ethanol typically yielding ~87% under optimized conditions .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodological Answer : Combine HPLC (≥98% purity threshold) with spectroscopic techniques:

  • NMR : Confirm sulfonyl and carbohydrazide moieties via characteristic chemical shifts (e.g., sulfonyl S=O at ~125-135 ppm in 13C^{13}\text{C} NMR).
  • FT-IR : Identify N-H stretches (~3200-3400 cm1^{-1}) and C=O stretches (~1650-1750 cm1^{-1}) for hydrazide and pyrimidine dione groups.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are recommended for assessing activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., cyclooxygenase-2 or kinases) using fluorescence-based assays. For receptor-binding studies, employ radioligand displacement assays with 3H^3\text{H}-labeled standards. Dose-response curves (0.1–100 µM) can determine IC50_{50} values. Parallel cytotoxicity testing (MTT assay on HEK-293 cells) ensures specificity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., COX-2). Pair with molecular dynamics simulations (GROMACS) to assess ligand-receptor stability over 100 ns trajectories. Validate predictions via synthesis and in vitro testing .

Q. What strategies resolve contradictions in solubility-stability data across experimental batches?

  • Methodological Answer : Conduct a factorial design of experiments (DoE) varying pH (3–9), solvent polarity (logP 1.5–4.0), and temperature (4–40°C). Analyze stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify degradation products using LC-MS. Correlate solubility with Hansen solubility parameters (HSPiP software) to identify optimal excipients .

Q. How can reaction kinetics be optimized for scalable synthesis?

  • Methodological Answer : Perform kinetic profiling via in situ IR spectroscopy to track intermediate formation (e.g., sulfonyl chloride intermediates). Use microreactor systems to enhance mixing efficiency and heat transfer. For scale-up, apply QbD (Quality by Design) principles, defining critical process parameters (CPPs) like residence time and catalyst loading. Validate with pilot-scale batch reactors (10–100 L) .

Q. What advanced techniques elucidate the compound’s mechanism in complex biological systems?

  • Methodological Answer : Employ CRISPR-Cas9 gene editing to create knockouts of putative targets (e.g., PTGS2) in cell lines. Use proteomics (LC-MS/MS) to identify differentially expressed proteins post-treatment. For in vivo studies, utilize PET imaging with 18F^{18}\text{F}-labeled analogs to track biodistribution in rodent models .

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